molecular formula C6H8N2 B1216465 2,3-Dimethylpyrazine CAS No. 5910-89-4

2,3-Dimethylpyrazine

Número de catálogo: B1216465
Número CAS: 5910-89-4
Peso molecular: 108.14 g/mol
Clave InChI: OXQOBQJCDNLAPO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,3-Dimethylpyrazine (2,3-DMP) is an organic compound found in many natural sources, including plants, fungi, and bacteria. It is a colorless solid with a strong odor and taste. It is used in flavorings and fragrances, as a preservative, and as a food additive. It is also used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and polymers. 2,3-DMP has a wide range of applications in the scientific and industrial world.

Aplicaciones Científicas De Investigación

Flavor Ingredient in the Food Industry

2-Ethyl-3,(5 or 6)-dimethylpyrazine, a compound closely related to 2,3-dimethylpyrazine, is used in the food industry as a flavor ingredient. It has a characteristic roasted odor and flavor reminiscent of roasted cocoa or nuts. Pyrazines like this are widely distributed in foods, particularly in cooked food, and are commonly consumed in the daily diet (Burdock & Carabin, 2008).

Interaction with DNA and Cellular Viability

Studies on derivatives of 2,3-dihydro-5,6-dimethylpyrazine have revealed DNA strand-breakage activity through the generation of radicals. These compounds induce changes in the cells of certain organs and can cause various internal injuries (Yamaguchi et al., 2003).

Metabolic Engineering for Production

Research has been conducted on redistributing intracellular metabolic flow in Escherichia coli to improve carbon atom economy for high-yield production of 2,5-dimethylpyrazine, another variant of dimethylpyrazine. This is significant for pharmaceutical intermediates and essences (Yang et al., 2021).

Biosynthesis by Microorganisms

Bacillus subtilis cultures isolated from natto (fermented soybeans) are capable of biosynthesizing a range of alkylpyrazines, including this compound. Different strains of B. subtilis produce different alkylpyrazines, which are used as food flavorings (Kłosowski et al., 2021).

Crystal Structure and Magnetic Properties

Studies on the crystal structure and magnetic properties of compounds like CuII–azido-2,3-dimethylpyrazine frameworks have been conducted. These studies contribute to the understanding of complex structures and their potential applications (Luo et al., 2013).

Insect Behavioral Responses

2-Ethyl-3,5-dimethylpyrazine, similar to this compound, has been studied for its alarm activity in insects like fire ants. This research has implications for pest control and understanding insect behavior (Li et al., 2019).

Safety and Hazards

2,3-Dimethylpyrazine is moderately toxic by ingestion and intraperitoneal routes. It is a flammable liquid when exposed to heat, sparks, or flame. When heated to decomposition, it emits toxic fumes of NOx .

Mecanismo De Acción

Target of Action

It’s known that this compound is used as a flavoring additive , suggesting that its targets could be olfactory receptors

Mode of Action

It’s known that pyrazines, in general, interact with their targets (potentially olfactory receptors) to produce a specific aroma or flavor . The exact interaction between 2,3-Dimethylpyrazine

Propiedades

IUPAC Name

2,3-dimethylpyrazine
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InChI

InChI=1S/C6H8N2/c1-5-6(2)8-4-3-7-5/h3-4H,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

OXQOBQJCDNLAPO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
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DSSTOX Substance ID

DTXSID4064058
Record name Pyrazine, 2,3-dimethyl-
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Molecular Weight

108.14 g/mol
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Physical Description

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], colourless to light yellow liquid with a nutty, cocoa-like odour
Record name 2,3-Dimethylpyrazine
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Record name 2,3-Dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/840/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

155.00 to 157.00 °C. @ 760.00 mm Hg
Record name 2,3-Dimethylpyrazine
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Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2,3-Dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.997-1.030
Record name 2,3-Dimethylpyrazine
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

1.5 [mmHg]
Record name 2,3-Dimethylpyrazine
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CAS No.

5910-89-4, 25704-73-8
Record name 2,3-Dimethylpyrazine
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Record name 2,3-Dimethylpyrazine
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Record name Pyrazine, 2,3-dimethyl-
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Record name 2,3-dimethylpyrazine
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Record name 2,3-DIMETHYLPYRAZINE
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Record name 2,3-Dimethylpyrazine
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Synthesis routes and methods

Procedure details

The procedure in Example 2 was repeated except that propylene glycol was replaced by 2,3-butanediol, water was not used and the mixing (molar) ratio of the mixed gas was changed to ethylene diamine: 2,3-butanediol:nitrogen=1:1.2:0.7 to produce 2,3-dimethylpyrazine. The rate of conversion was 100% and the yield of 2,3-dimethylpyrazine was 72%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2,3-Dimethylpyrazine known for?

A1: this compound is primarily recognized for its potent aroma, often described as nutty, roasted, or earthy. [, , ]

Q2: In what food products can this compound be found naturally?

A2: This compound contributes to the characteristic aroma of various foods, including roasted sesame seeds, asparagus, black and green tea, crisp bread, malt, raw shrimp, soy products, Swiss cheeses, and wheat bread. [, , ]

Q3: How is this compound formed in food?

A3: It's often generated during cooking through Maillard reactions, a complex series of chemical reactions between sugars and amino acids. [, , ]

Q4: Can this compound be used as a food additive?

A4: Yes, it is used as a flavoring agent and odorant in various food products like cereals. []

Q5: How does the aroma of this compound compare to other alkylpyrazines?

A5: Studies utilizing gas chromatography-olfactometry and aroma extract dilution analysis have shown that this compound possesses a stronger aroma compared to other alkylpyrazines like 2,5-dimethylpyrazine and 2,6-dimethylpyrazine in specific contexts, such as fried tilapia and Parmigiano-Reggiano cheese. [, ]

Q6: How does the hulling process of pistachios affect this compound concentration?

A6: Research suggests that the dry-dry hulling method significantly increases the concentration of this compound in pistachios compared to other hulling methods. []

Q7: What is the molecular formula and weight of this compound?

A7: Its molecular formula is C6H8N2, and its molecular weight is 108.14 g/mol.

Q8: Are there any spectroscopic data available for this compound?

A8: Yes, its characterization often involves techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR). [, , ]

Q9: What is the structure of this compound?

A9: this compound is a heterocyclic aromatic compound. Its structure consists of a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, with methyl groups substituted at the 2 and 3 positions.

Q10: How is this compound synthesized?

A10: Several synthetic routes exist, including reacting biacetyl with ethylene diamine or using 2,3-butylene glycol and ethylene diamine as starting materials. []

Q11: Can this compound undergo the Maillard reaction?

A11: While this compound itself is a product of the Maillard reaction, it can further participate in these reactions, especially in complex food matrices. [, ]

Q12: Are there any studies on the dearomative diborylation of this compound?

A12: Yes, Density Functional Theory (DFT) calculations and experimental studies suggest that the diborylation of this compound with bis(pinacolato)diboron (B2pin2) likely proceeds through a radical pathway, particularly when catalyzed by 2,6-dichloro-4,4'-bipyridine. []

Q13: Has this compound been used in material science?

A13: Yes, it's been explored as a ligand in coordination polymers, leading to the creation of materials with interesting structural and magnetic properties. [, , , , , , , ]

Q14: What kind of coordination polymers have been synthesized using this compound?

A14: Researchers have successfully incorporated this compound into coordination polymers with copper(I) halides, copper(I) cyanide, and zinc(II) halides. [, , , ]

Q15: What is the significance of using this compound in these coordination polymers?

A15: The incorporation of this compound influences the dimensionality and overall structure of the resulting coordination polymer. For instance, it can act as a bridging ligand, connecting metal centers to form chains or layers. [, , , , , , , ]

Q16: Does the steric hindrance of this compound play a role in coordination polymer formation?

A16: Yes, the two methyl groups on the pyrazine ring introduce steric hindrance, influencing how this compound interacts with metal centers and ultimately impacting the final structure of the coordination polymer. []

Q17: Are there any specific examples of how this compound affects the structure of a coordination polymer?

A17: Research has shown that in the presence of Keggin-type polyoxometalates, the steric hindrance of this compound can dictate the number of metal-organic units surrounding the polyoxometalate anion, leading to distinct 3D frameworks. []

Q18: What happens when copper(I) halide coordination polymers containing this compound are heated?

A18: Upon heating, these coordination polymers tend to lose this compound ligands in a stepwise manner. This often leads to the formation of intermediate coordination polymers with lower ligand-to-metal ratios, eventually resulting in the formation of metal halides. [, ]

Q19: Is the thermal decomposition of these coordination polymers reversible?

A19: Studies indicate that in a solvent like acetonitrile, the thermodynamically most stable form of the copper halide-2,3-Dimethylpyrazine coordination polymer often corresponds to a 1:1 metal-to-ligand ratio, even when starting with complexes with different stoichiometries. [, ]

Q20: How does the thermal behavior of this compound-containing coordination polymers compare to those with other ligands?

A20: The thermal properties of these coordination polymers are influenced by the specific ligand and halide used. For instance, the decomposition pathways and the stability of intermediate compounds can vary when comparing this compound to 2-ethylpyrazine. []

Q21: Does this compound have any known biological activity?

A21: While primarily known for its aroma, some studies suggest that this compound, along with other Maillard reaction products, might influence human mood and autonomic nervous system activity. [, ]

Q22: What happens to this compound in the environment?

A24: Specific data on its environmental degradation and ecotoxicological effects are limited and require further investigation. []

Q23: Are there any concerns regarding the industrial use of this compound and its environmental impact?

A25: While considered safe as a food additive, its wider industrial use necessitates a comprehensive assessment of potential environmental risks and the implementation of appropriate waste management strategies. []

Q24: How is this compound typically quantified?

A26: Stable isotope dilution analysis coupled with gas chromatography-mass spectrometry (SIDA-GC-MS) is a commonly employed technique for the accurate quantification of this compound, particularly in complex matrices like coffee. []

Q25: What other analytical methods are used to study this compound?

A27: Other methods include gas chromatography-olfactometry (GC-O) to assess its odor contribution, aroma extract dilution analysis (AEDA) to determine its odor potency, and high-performance liquid chromatography (HPLC) for separation and analysis. [, , , , ]

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